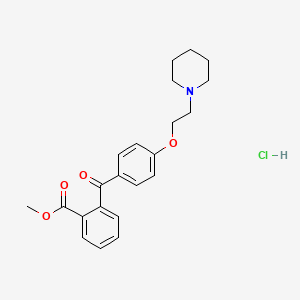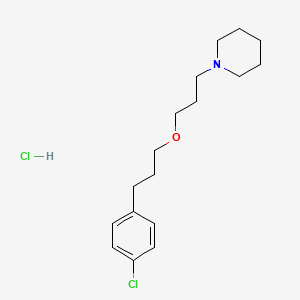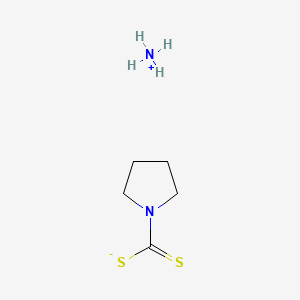
Ammonium pyrrolidine-1-carbodithioate
Descripción general
Descripción
Ammonium pyrrolidine-1-carbodithioate, also known as Ammonium pyrrolidinedithiocarbamate, is a compound with the molecular formula C5H9NS2 · H3N and a molecular weight of 164.29 g/mol . It is used in laboratory chemicals and the manufacture of substances . It functions as a chelating agent, allowing the preconcentration of trace metals from solution . It has antioxidant properties and inhibits apoptosis in lymphocytes, neurons, and vascular endothelial cells .
Molecular Structure Analysis
The molecular structure of Ammonium pyrrolidine-1-carbodithioate consists of a pyrrolidine ring attached to a carbodithioate group . The InChI representation of the molecule isInChI=1S/C5H9NS2.H3N/c7-5 (8)6-3-1-2-4-6;/h1-4H2, (H,7,8);1H3 . Chemical Reactions Analysis
Ammonium pyrrolidine-1-carbodithioate is known to precipitate various metals such as arsenic, bismuth, cadmium, cobalt, copper, iron, manganese, nickel, lead, antimony, tin, vanadium, and zinc from acidic solutions . It is also used as a complexing agent for atomic absorption spectrophotometric analysis .Physical And Chemical Properties Analysis
Ammonium pyrrolidine-1-carbodithioate has a density of 1.117 (estimate), a melting point of 153-155°C (lit.), a boiling point of 329.4°C at 760 mmHg, and a flash point of 153°C . It is soluble in water at 50 g/L (20 ºC) .Aplicaciones Científicas De Investigación
Polyaniline and Polypyrrole Preparation
Ammonium peroxydisulfate is used to oxidize aniline and pyrrole in aqueous solutions, demonstrating the compound's role in synthesizing conducting polymers. These polymers, like polyaniline and polypyrrole, exhibit significant electrical conductivity, which varies with the oxidant-to-monomer ratio. This research underscores the potential of Ammonium pyrrolidine-1-carbodithioate derivatives in creating conductive materials for electronic applications (Blinova et al., 2007).
Lead Selective Electrode Development
The lipophilic ammonium salt of 1-pyrrolidine dicarbodithioic acid has been utilized as a selective ionophore for sensitive Pb-ion selective electrodes. This highlights its application in environmental monitoring and analysis, particularly for detecting lead in various samples. The inclusion of crown ethers like 18-crown-6 enhances electrode performance, showcasing the adaptability of Ammonium pyrrolidine-1-carbodithioate in sensor technology (Zareh et al., 2001).
Heavy Metal Ions Preconcentration
Ammonium pyrrolidinedithiocarbamate impregnated activated carbon has been employed for the preconcentration of heavy metal ions from aqueous solutions. This application is crucial for environmental pollution control, offering a method for the effective removal of toxic metals from water bodies. The technique underscores the compound's utility in enhancing water treatment processes (Daorattanachai et al., 2005).
Synthesis of Tin(IV) Dithiocarbamate Derivatives
The synthesis of tin(IV) dithiocarbamate derivatives from Ammonium pyrrolidinedithiocarbamate provides insights into the preparation of materials with potential applications in semiconductors and photovoltaic cells. These compounds serve as precursors for tin sulfide powders, crucial for the development of solar energy technologies (Menezes et al., 2004).
Biological Activity of Nickel(II) Complexes
Research into the biological activity of nickel(II) mixed ligand complexes of dithiocarbamate and 1,10-phenanthroline, where pyrrolidine-1-carbodithioate sodium acts as a ligand, sheds light on the potential antimicrobial properties of these compounds. Such studies contribute to the broader understanding of metal-organic compounds in medical chemistry and their applications in developing new therapeutic agents (Abbas, 2017).
Propiedades
IUPAC Name |
azanium;pyrrolidine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2.H3N/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIUTVUBYEEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)[S-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10279 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ammonium pyrrolidine-1-carbodithioate | |
CAS RN |
5108-96-3 | |
| Record name | Ammonium 1-pyrrolidinedithiocarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5108-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium pyrrolidine-1-carbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



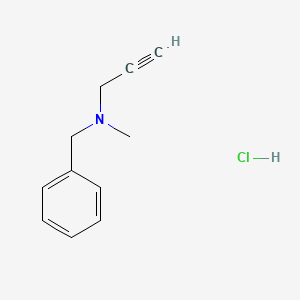
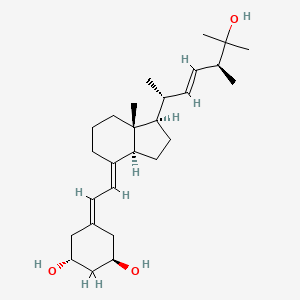
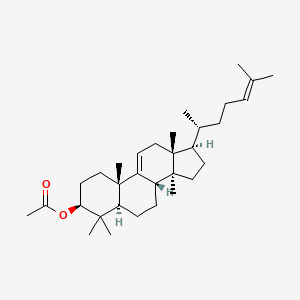
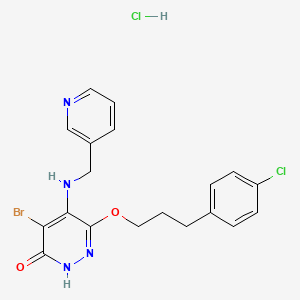
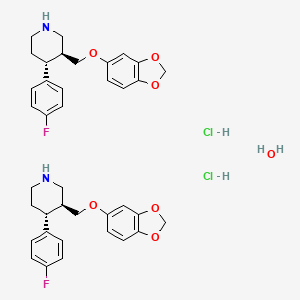
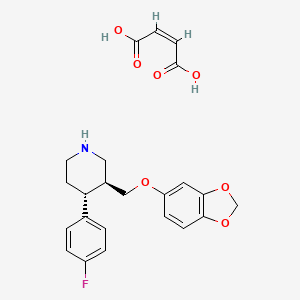
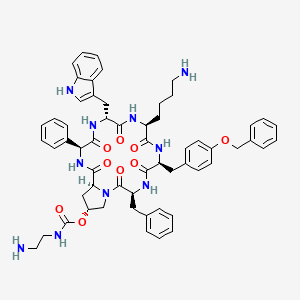
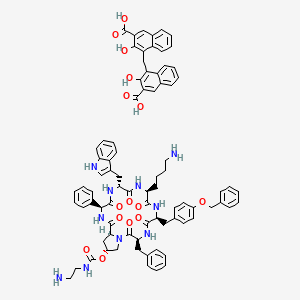
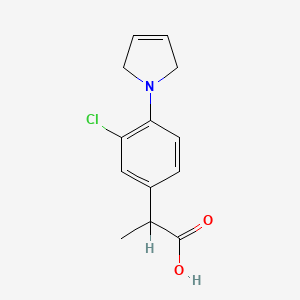
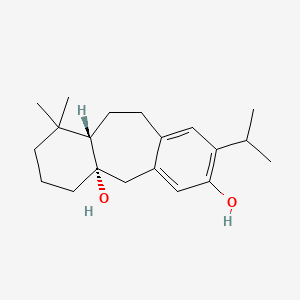
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1678487.png)
